molecular formula C6H14Cl2N4 B2442804 3-(3-Methyl-1,2,4-triazol-4-yl)propan-1-amine;dihydrochloride CAS No. 2411265-22-8

3-(3-Methyl-1,2,4-triazol-4-yl)propan-1-amine;dihydrochloride

Cat. No.: B2442804
CAS No.: 2411265-22-8
M. Wt: 213.11
InChI Key: XDLHKCVZKRNKCG-UHFFFAOYSA-N
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Description

3-(3-Methyl-1,2,4-triazol-4-yl)propan-1-amine;dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-1,2,4-triazol-4-yl)propan-1-amine typically involves the following steps:

  • Formation of the Triazole Ring: : The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and acylating agents. For instance, 3-methyl-1,2,4-triazole can be prepared by reacting methyl hydrazine with formic acid under reflux conditions.

  • Alkylation: : The triazole ring is then alkylated using an appropriate alkyl halide. In this case, 3-methyl-1,2,4-triazole can be reacted with 3-chloropropan-1-amine under basic conditions to yield 3-(3-Methyl-1,2,4-triazol-4-yl)propan-1-amine.

  • Formation of the Dihydrochloride Salt: : The free base of 3-(3-Methyl-1,2,4-triazol-4-yl)propan-1-amine is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

  • Reduction: : Reduction reactions can target the triazole ring or any oxidized derivatives, reverting them to their original state or forming new reduced products.

  • Substitution: : The triazole ring can participate in nucleophilic substitution reactions, where one of the nitrogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or oxides, while substitution reactions can produce various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-Methyl-1,2,4-triazol-4-yl)propan-1-amine;dihydrochloride is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be functionalized to create a wide range of derivatives.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Triazole-containing compounds are often used in the development of drugs targeting various diseases, including infections and cancer.

Industry

Industrially, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-1,2,4-triazol-4-yl)propan-1-amine;dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-1,2,4-Triazol-3-yl)propan-1-amine: Similar structure but lacks the methyl group on the triazole ring.

    3-(4-Amino-1,2,4-triazol-3-yl)propan-1-amine: Contains an amino group instead of a methyl group on the triazole ring.

    3-(3-Methyl-1,2,4-triazol-4-yl)butan-1-amine: Similar structure with an additional carbon in the alkyl chain.

Uniqueness

The presence of the methyl group on the triazole ring and the specific positioning of the propan-1-amine chain confer unique chemical properties to 3-(3-Methyl-1,2,4-triazol-4-yl)propan-1-amine;dihydrochloride. These structural features can influence its reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

3-(3-methyl-1,2,4-triazol-4-yl)propan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4.2ClH/c1-6-9-8-5-10(6)4-2-3-7;;/h5H,2-4,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUYNIKEAITMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=CN1CCCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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